1H-Indol-5-yl methanesulfonate
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Overview
Description
1H-Indol-5-yl methanesulfonate is a chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 . It is used in research and has a CAS number of 128810-31-1 .
Physical And Chemical Properties Analysis
1H-Indol-5-yl methanesulfonate has a molecular weight of 211.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis of Indole Derivatives : Indole derivatives, including those related to 1H-Indol-5-yl methanesulfonate, are synthesized for their significant pharmacological and biological properties. For instance, the synthesis of (indol-3-yl)methanesulfonamide and its 5-methoxy derivative has been explored, highlighting the importance of indole nuclei in pharmaceutical chemistry (Korolev et al., 2003).
Catalysis in Organic Reactions : The compound has been used in the synthesis of bis(1H-indol-3-yl)methanes, which are formed by the reaction of carbonyl compounds with 1H-indole, facilitated by various catalysts. This process is important in organic chemistry for producing compounds with abundant pharmacological and biological properties (Khalafi‐Nezhad et al., 2008).
Selective Mesylation : 1H-Benzotriazol-1-yl methanesulfonate, a related compound, has been found effective in selective mesylation, differentiating amino groups from each other in a molecule. This demonstrates the compound's utility in synthetic organic chemistry for specific functional group transformations (Sun Young Kim et al., 1999).
Synthesis of Bis- and Tris-Indolylmethanes : Bis- and tris(1H-indol-3-yl)methanes have been synthesized using efficient heterogeneous catalysts. These compounds are synthesized through an electrophilic substitution reaction, highlighting the importance of 1H-indol-3-yl methanesulfonate derivatives in creating complex organic structures (Ramesh et al., 2003).
Microbial Metabolism of Methanesulfonic Acid : Research on the microbial metabolism of methanesulfonic acid, a compound related to 1H-Indol-5-yl methanesulfonate, has provided insights into the biogeochemical cycling of sulfur and its utility in microbial growth processes (Kelly & Murrell, 1999).
Characterization and Synthesis of Organic Compounds : Studies have been conducted on the synthesis and characterization of various organic compounds using 1H-Indol-5-yl methanesulfonate derivatives, emphasizing the role of these compounds in producing diverse organic structures with potential applications in chemistry and biology (Upadhyaya et al., 1997).
Future Directions
Indole derivatives, including 1H-Indol-5-yl methanesulfonate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in various fields of research .
properties
IUPAC Name |
1H-indol-5-yl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXTDCFMWTBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730429 |
Source
|
Record name | 1H-Indol-5-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-5-yl methanesulfonate | |
CAS RN |
128810-31-1 |
Source
|
Record name | 1H-Indol-5-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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